molecular formula C20H12N2O8 B10888469 4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate

4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate

Cat. No.: B10888469
M. Wt: 408.3 g/mol
InChI Key: KHGDQZLIPOMEBB-UHFFFAOYSA-N
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Description

4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate is an organic compound with the molecular formula C20H12N2O8 and a molecular weight of 408.327 g/mol It is characterized by the presence of two nitrobenzoyl groups attached to a phenyl ring through ester linkages

Preparation Methods

The synthesis of 4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxyphenyl 4-nitrobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature over several hours.

Chemical Reactions Analysis

4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and phenols.

    Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.

Common reagents used in these reactions include reducing agents like tin(II) chloride, acids like hydrochloric acid, and bases like sodium hydroxide (NaOH). The major products formed from these reactions include amino derivatives, carboxylic acids, and phenols .

Scientific Research Applications

4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify biological molecules, leading to changes in their activity. The ester linkages can also be hydrolyzed, releasing active compounds that can further interact with cellular targets .

Comparison with Similar Compounds

4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its dual nitro groups and ester linkages, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

[4-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-19(13-1-5-15(6-2-13)21(25)26)29-17-9-11-18(12-10-17)30-20(24)14-3-7-16(8-4-14)22(27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGDQZLIPOMEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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